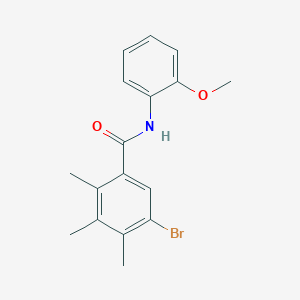
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTB is a selective inhibitor of the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell migration.
Wirkmechanismus
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide selectively inhibits the TRPM8 ion channel by binding to a specific site on the channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell migration. By selectively inhibiting the TRPM8 ion channel, 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide can modulate these physiological processes.
Biochemical and Physiological Effects:
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to have various biochemical and physiological effects. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to selectively inhibit the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell migration. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to inhibit cancer cell migration and invasion by selectively inhibiting the TRPM8 ion channel. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has also been shown to have potential applications in pain management, as it can selectively inhibit the TRPM8 ion channel, which is involved in cold-induced pain sensation. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has also been shown to have potential applications in neurological disorders, as it can selectively inhibit the TRPM8 ion channel, which is involved in thermoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has various advantages and limitations for lab experiments. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide is a selective inhibitor of the TRPM8 ion channel, which makes it a useful tool for studying the physiological processes that are regulated by this ion channel. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to have potential applications in various fields, including pain management, cancer therapy, and neurological disorders. However, 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has some limitations for lab experiments, including its solubility and stability.
Zukünftige Richtungen
There are various future directions for 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide research. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has potential applications in various fields, including pain management, cancer therapy, and neurological disorders. Future research could focus on optimizing the synthesis method for 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide, improving its solubility and stability, and exploring its potential applications in other fields. Future research could also focus on developing 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide derivatives with improved selectivity and potency for the TRPM8 ion channel. Additionally, future research could explore the potential applications of 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide can be synthesized using a multistep procedure that involves the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with thionyl chloride to yield 5-bromo-2,3,4-trimethylbenzoyl chloride. The resulting compound is then reacted with 2-methoxyaniline in the presence of a base to yield 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been extensively studied for its potential applications in various fields, including pain management, cancer therapy, and neurological disorders. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to selectively inhibit the TRPM8 ion channel, which is involved in various physiological processes. TRPM8 is known to be overexpressed in various cancer types, and 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has been shown to inhibit cancer cell migration and invasion. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has also been shown to have potential applications in pain management, as it can selectively inhibit the TRPM8 ion channel, which is involved in cold-induced pain sensation. 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has also been shown to have potential applications in neurological disorders, as it can selectively inhibit the TRPM8 ion channel, which is involved in thermoregulation.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-10-11(2)13(9-14(18)12(10)3)17(20)19-15-7-5-6-8-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWZCAOUCKIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)